3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione
CAS No.: 4730-93-2
Cat. No.: VC1972299
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4730-93-2 |
|---|---|
| Molecular Formula | C11H10O3 |
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | spiro[4-oxatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione |
| Standard InChI | InChI=1S/C11H10O3/c12-9-7-5-1-2-6(11(5)3-4-11)8(7)10(13)14-9/h1-2,5-8H,3-4H2 |
| Standard InChI Key | KPGJKBBMROFHML-UHFFFAOYSA-N |
| SMILES | C1CC12C3C=CC2C4C3C(=O)OC4=O |
| Canonical SMILES | C1CC12C3C=CC2C4C3C(=O)OC4=O |
Introduction
Structure and Chemical Properties
3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'- oxa methano benzofuran]-1',3'-dione features a molecular formula of C11H10O3 with a molecular weight of 190.19 g/mol and is identified by CAS number 4730-93-2. The compound's structural complexity arises from its spirocyclic core, where a cyclopropane ring and a benzofuran moiety share a single carbon atom (the spiro center). This arrangement creates a unique three-dimensional conformation that influences its chemical behavior and potential biological interactions.
The compound contains a 1,3-dione functionality within its structure, which contributes significantly to its chemical reactivity profile. The IUPAC name spiro[4-oxatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione reflects this complex structural arrangement.
Table 1: Physical and Chemical Properties of 3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'- oxa[4,methano benzofuran]-1',3'-dione
| Property | Value |
|---|---|
| Molecular Formula | C11H10O3 |
| Molecular Weight | 190.19 g/mol |
| CAS Number | 4730-93-2 |
| IUPAC Name | spiro[4-oxatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione |
| Standard InChI | InChI=1S/C11H10O3/c12-9-7-5-1-2-6(11(5)3-4-11)8(7)10(13)14-9/h1-2,5-8H,3-4H2 |
| Standard InChIKey | KPGJKBBMROFHML-UHFFFAOYSA-N |
| SMILES | C1CC12C3C=CC2C4C3C(=O)OC4=O |
The compound's structural features, including its strained cyclopropane ring and the oxa-methano bridge within the benzofuran moiety, contribute to its distinctive chemical properties and reactivity patterns. The presence of the 1,3-dione group also suggests potential for various transformations involving these carbonyl functionalities.
| Synthetic Approach | Key Reagents | Reaction Conditions | Potential Intermediates |
|---|---|---|---|
| Rh(III)-catalyzed Cyclopropanation | [Cp*RhCl2]2, CsOAc | TFE, room temperature | Rh-carbenoid intermediates |
| Ylide-based Cyclopropanation | Trimethylsulfoxonium iodide, NaH | DMSO/THF mixture, -10°C | Ylide intermediates, enone substrates |
| Photochemical Cycloaddition | Appropriately functionalized precursors | Irradiation at specific wavelengths | Radical or excited state intermediates |
| Cyclization of Functionalized Precursors | Various, depending on specific route | Controlled temperature and pH conditions | Functionalized benzofuran derivatives |
The complexity of the target molecule suggests that its synthesis would likely require careful control of reaction conditions to achieve the correct stereochemistry and regioselectivity at key bond-forming steps. The cyclopropanation step, in particular, would need to be conducted under conditions that favor the formation of the specific spirocyclic arrangement characteristic of the target compound.
Chemical Reactivity
The reactivity profile of 3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'- oxa methano benzofuran]-1',3'-dione is largely determined by its key structural features: the strained cyclopropane ring, the 1,3-dione functionality, and the benzofuran moiety.
The cyclopropane ring, with its significant ring strain (approximately 27.5 kcal/mol), is particularly susceptible to ring-opening reactions. This reactivity makes it potentially valuable in various transformations where controlled ring-opening can lead to functionalized derivatives. Nucleophiles, electrophiles, and certain catalysts can trigger such ring-opening processes, leading to a diverse array of potential products.
The 1,3-dione functionality represents another reactive center within the molecule. This group can participate in nucleophilic additions, reductions, and various carbonyl-specific transformations. For example, treatment with reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) would likely result in reduction of one or both carbonyl groups to form alcohol derivatives.
Table 3: Predicted Reactivity Patterns of 3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'- oxa methano benzofuran]-1',3'-dione
| Structural Feature | Expected Reactivity | Potential Reagents | Potential Products |
|---|---|---|---|
| Cyclopropane Ring | Ring-opening reactions | Nucleophiles, Lewis acids, transition metal catalysts | Ring-opened derivatives with introduced functionalities |
| 1,3-Dione | Nucleophilic addition, reduction | Grignard reagents, hydride reducing agents | Addition products, alcohol derivatives |
| Benzofuran Moiety | Electrophilic substitution, cycloaddition | Electrophiles, dienophiles | Substituted derivatives, cycloadducts |
| Oxa-methano Bridge | Potential cleavage under acidic conditions | Strong acids, certain nucleophiles | Ring-opened or rearranged products |
The benzofuran portion of the molecule introduces additional reactivity patterns. Furans and their benzo derivatives are known to participate in various reactions, including electrophilic aromatic substitutions, nucleophilic additions, and cycloadditions such as Diels-Alder reactions . The specific arrangement of the oxa-methano bridge within the benzofuran moiety in our target compound may further influence these reactivity patterns.
Applications in Scientific Research
The structural uniqueness of 3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'- oxa methano benzofuran]-1',3'-dione suggests several potential applications across multiple scientific disciplines.
In synthetic organic chemistry, the compound could serve as a valuable building block for constructing more complex molecular architectures. Its spirocyclic core provides a rigid three-dimensional scaffold that could be elaborated through selective transformations of its functional groups. This approach could lead to libraries of structurally diverse compounds with potential applications in medicinal chemistry and materials science.
The compound's unique three-dimensional structure also makes it potentially interesting for studies in chemical biology and medicinal chemistry. Many biologically active compounds contain spirocyclic cores, as these structures can provide specific spatial arrangements of functional groups that enable selective interactions with biological targets. The strained cyclopropane ring, in particular, could serve as a reactive handle for bioconjugation or prodrug development.
Table 4: Potential Research Applications of 3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'- oxa methano benzofuran]-1',3'-dione
| Research Field | Potential Applications | Relevance of Structural Features |
|---|---|---|
| Synthetic Organic Chemistry | Building block for complex molecules, Methodology development | Spirocyclic core, Functional group diversity |
| Medicinal Chemistry | Lead compound for drug discovery, Fragment-based drug design | Unique 3D structure, Potential binding modes |
| Materials Science | Development of functional materials, Polymer chemistry | Rigid structural framework, Reactive functional groups |
| Chemical Biology | Probe development, Mechanism studies | Selective reactivity, Structural uniqueness |
| Catalysis | Development of novel organocatalysts | Specific geometric constraints, Potential for metal coordination |
In materials science, the compound's rigid structure and functional groups could be exploited for developing materials with specific properties. The controlled reactivity of the cyclopropane ring could be particularly useful in creating materials with stimuli-responsive characteristics.
The strained cyclopropane ring also represents a potentially reactive site for interactions with biological nucleophiles, which could lead to covalent modification of biological targets. This property might be exploited in the design of covalent inhibitors or activity-based probes for specific proteins.
It is important to note that these potential biological activities are speculative and would need to be confirmed through systematic biological screening and mechanistic studies. The specific three-dimensional arrangement of functional groups in 3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'- oxa methano benzofuran]-1',3'-dione would likely result in a unique biological activity profile that differs from other benzofuran-containing or spirocyclic compounds.
Comparative Analysis with Similar Compounds
To better understand the properties and potential applications of 3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'- oxa methano benzofuran]-1',3'-dione, it is valuable to compare it with structurally related compounds.
Several classes of compounds share structural elements with our target molecule. These include other spirocyclic compounds, cyclopropane derivatives, and benzofuran-containing molecules. Each of these structural classes contributes different properties and reactivity patterns, which can help contextualize the potential behavior of our target compound.
Table 6: Comparative Analysis with Structurally Related Compounds
The reactivity of cyclopropyl ketones provides additional context for understanding potential transformations of our target compound. The presence of carbonyl groups adjacent to a cyclopropane ring creates specific reactivity patterns that might also be observed in 3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'- oxa methano benzofuran]-1',3'-dione, particularly with regard to ring-opening reactions.
| Spectroscopic Technique | Expected Key Features | Structural Information |
|---|---|---|
| 1H NMR | Signals at δ 0.2-1.0 ppm (cyclopropane CH2), Signals at δ 1.5-2.5 ppm (aliphatic CH/CH2), Signals at δ 6.0-8.0 ppm (aromatic/olefinic CH) | Confirmation of cyclopropane and benzofuran moieties |
| 13C NMR | Signals at δ 10-25 ppm (cyclopropane carbons), Signals at δ 170-180 ppm (carbonyl carbons), Signals at δ 110-160 ppm (aromatic/olefinic carbons) | Carbon framework verification |
| IR Spectroscopy | Strong bands at 1700-1800 cm-1 (C=O stretching), Bands at 3000-3100 cm-1 (aromatic C-H stretching), Bands at 1000-1300 cm-1 (C-O stretching) | Functional group identification |
| Mass Spectrometry | Molecular ion peak at m/z 190, Fragmentation pattern showing loss of CO, cyclopropane ring opening | Molecular weight confirmation, fragmentation pathway analysis |
| X-ray Crystallography | Three-dimensional structure showing exact spatial arrangement | Definitive structural proof, stereochemistry confirmation |
In the 13C NMR spectrum, the carbonyl carbons of the 1,3-dione functionality would appear at low field (δ 170-180 ppm), while the cyclopropane carbons would resonate at much higher field (δ 10-25 ppm). The spiro carbon would likely show a characteristic signal in the δ 50-70 ppm range, reflecting its quaternary nature and specific electronic environment.
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the carbonyl groups (1700-1800 cm-1) and the various C-H stretching modes of the aliphatic and aromatic portions of the molecule. Mass spectrometry would confirm the molecular weight through the presence of a molecular ion peak at m/z 190, along with a fragmentation pattern characteristic of the structural features.
Future Research Directions
The unique structure and potential applications of 3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'- oxa methano benzofuran]-1',3'-dione suggest several promising directions for future research.
Table 8: Suggested Future Research Directions
| Research Area | Specific Objectives | Potential Impact | Methodological Approaches |
|---|---|---|---|
| Synthetic Methodology | Develop efficient, scalable synthesis routes | Increased availability for further studies | Exploration of catalytic methods, Flow chemistry approaches |
| Chemical Reactivity | Map comprehensive reactivity profile | Better understanding of transformation potential | Systematic study of reactions with various reagents |
| Biological Screening | Identify potential biological activities | Discovery of therapeutic applications | High-throughput screening against multiple targets |
| Structure-Activity Relationships | Synthesize and test structural analogues | Understanding of pharmacophoric elements | Medicinal chemistry approaches, Computational modeling |
| Materials Applications | Explore potential in functional materials | Development of novel materials | Polymer chemistry, Materials characterization |
| Computational Studies | Model properties and reactivity | Prediction of behavior in various contexts | Quantum chemical calculations, Molecular dynamics |
Developing more efficient synthetic routes represents a particularly important direction for future research. Current approaches to spirocyclic compounds often involve multiple steps with varying yields, limiting the availability of these compounds for extensive studies. Research into catalytic methods that enable direct formation of the spirocyclic core would significantly advance this field.
Comprehensive mapping of the compound's reactivity profile would provide valuable insights into its potential applications. Systematic studies of reactions with various nucleophiles, electrophiles, and catalysts would reveal the full scope of transformations possible with this unique structural scaffold.
Biological screening represents another promising direction. Given the structural uniqueness of 3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'- oxa methano benzofuran]-1',3'-dione, it may interact with biological targets in ways that differ from known bioactive compounds. High-throughput screening against multiple targets could reveal unexpected biological activities.
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